![molecular formula C20H14F2N4O2 B2483276 3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 946267-93-2](/img/structure/B2483276.png)

3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

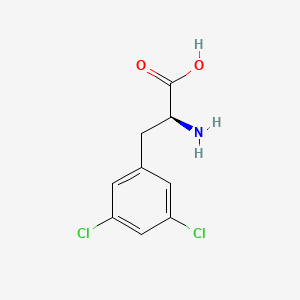

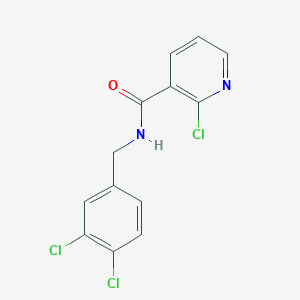

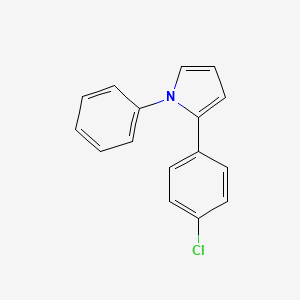

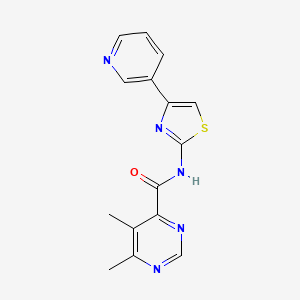

The synthesis of imidazo[1,2-b]pyridazine derivatives, closely related to "3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide," involves multi-step chemical reactions. These compounds can be synthesized from 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide through various chemical transformations (Barlin, Davies, Ireland, & Zhang, 1992). Another synthesis pathway involves the use of 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, leading to derivatives with potential applications in imaging for cancer research (Wang, Gao, Miller, & Zheng, 2013).

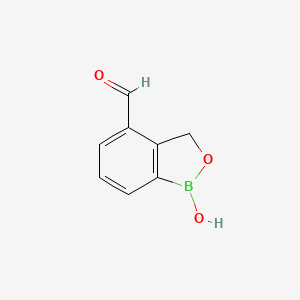

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the presence of difluoro groups and a benzamide moiety, which are pivotal for their biological activity. X-ray analyses have confirmed the structures of similar compounds, providing insights into their molecular geometry and electronic configurations (Barlin, Davies, Harrison, Jacobsen, & Willis, 1994).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including displacement reactions with diazepam from rat brain membrane preparations, highlighting their potential interactions with biological receptors. The activity of these compounds can be attributed to their structural features, such as the methoxy and substituted phenyl groups, which influence their binding affinities (Barlin, Davies, Ireland, & Zhang, 1992).

Wissenschaftliche Forschungsanwendungen

Imidazopyridazines and Benzimidazoles in Scientific Research

Antiviral and Antimicrobial Research : Studies explore the synthesis and potential of imidazopyridazine and benzimidazole derivatives for antiviral and antimicrobial applications. For instance, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, indicating their potential in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Cancer Research : Some studies focus on the synthesis of benzimidazole derivatives with potential anticancer properties. The research into palladium(II) and platinum(II) complexes containing benzimidazole ligands highlights their cytotoxicity against various cancer cell lines, suggesting their applicability in cancer research (Ghani & Mansour, 2011).

Enzyme Inhibition for Disease Treatment : Research into compounds with imidazopyridazine and benzimidazole structures also includes their use as enzyme inhibitors, which could lead to the development of new treatments for diseases such as Alzheimer's, Parkinson's, and various forms of cancer. For example, compounds have been synthesized for their potential as antiulcer agents, highlighting their role in antisecretory and cytoprotective activities (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Anti-Inflammatory Properties : The synthesis and study of 2,3-dihydroimidazo[2,1-b]thiazoles and their antiinflammatory activity showcase the therapeutic potential of similar compounds in treating inflammation-related conditions (Lantos, Bender, Razgaitis, Sutton, Dimartino, Griswold, & Walz, 1984).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N4O2/c1-28-19-8-7-18-24-17(11-26(18)25-19)12-3-2-4-14(9-12)23-20(27)13-5-6-15(21)16(22)10-13/h2-11H,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMDZTCMDVNFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride](/img/structure/B2483195.png)

![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2483199.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2483200.png)

![9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B2483202.png)

![N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2483209.png)

![ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2483211.png)